5-Fluoro-2-methylanisole
Overview
Description
5-Fluoro-2-methylanisole is an aromatic organic compound with a molecular formula of C8H9FO1. It undergoes copolymerization with other monomers and contains the nanoparticles, to form hydrogels useful for ophthalmic lenses2.
Synthesis Analysis
The synthesis of 5-Fluoro-2-methylanisole is not explicitly mentioned in the search results. However, it’s known that the compound can be used in the formation of hydrogels2.Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-methylanisole is C8H9FO1. The InChI code is 1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H33.
Chemical Reactions Analysis
Specific chemical reactions involving 5-Fluoro-2-methylanisole are not detailed in the search results. However, it’s known that the compound can participate in copolymerization processes2.Physical And Chemical Properties Analysis
5-Fluoro-2-methylanisole is a clear colorless liquid3. Its molecular weight is 140.15 g/mol1. The compound has a purity of 97% and should be stored at temperatures between 2-8°C3.Scientific Research Applications
Metabonomic Toxicity Assessment
5-Fluoro-2-methylanisole, a related compound to 2‐fluoro‐4‐methylaniline, has been studied in the context of its toxic effects on earthworms, Eisenia veneta. High-resolution 1H nuclear magnetic resonance (NMR) spectroscopy was used to investigate toxicant-induced biochemical changes in the earthworms. This research sheds light on the potential use of similar compounds in assessing environmental and biological toxicities (Bundy et al., 2002).
Synthesis of Heat and Pressure-Sensitive Dyes
4-Bromo-3-methylanisole, closely related to 5-Fluoro-2-methylanisole, has been used in the synthesis of black fluorane dye, an essential component in the production of thermal papers. A continuous homogeneous bromination technology in a modular microreaction system was developed for its synthesis, indicating potential industrial applications of similar compounds (Xie et al., 2020).
Molecular Spectroscopy and Conformational Analysis
Research on 3-fluoro-5-methylanisole, a compound structurally similar to 5-Fluoro-2-methylanisole, has involved detailed molecular conformational analysis using resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy. This type of research is crucial for understanding the physical and chemical properties of fluorinated compounds, potentially guiding their application in various fields (Dai et al., 2020).
Fluorinated Pyrimidines in Cancer Treatment
5-Fluoro-2-methylanisole's relatives, like 5-fluorouracil, are widely used in cancer treatment. Research on the biochemistry and pharmacology of fluorouracil has provided insights into its mechanisms of action and clinical strategies, which could be relevant for understanding the potential therapeutic uses of 5-Fluoro-2-methylanisole and similar compounds (Longley et al., 2003).
Safety And Hazards
Future Directions
While specific future directions for 5-Fluoro-2-methylanisole are not mentioned in the search results, it’s known that the compound has various applications in fields such as pharmaceuticals5. This suggests potential for further research and development in these areas.
Please note that this information is based on available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-fluoro-2-methoxy-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIUQIZWCABPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379104 | |
Record name | 5-Fluoro-2-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylanisole | |
CAS RN |
95729-22-9 | |
Record name | 4-Fluoro-2-methoxy-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95729-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 4-fluoro-2-methoxy-1-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.